![molecular formula C21H22N4O2 B5596783 5-methyl-4-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5596783.png)
5-methyl-4-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone
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Description
The compound belongs to a class of chemicals that have attracted interest for their potential biological activities and chemical properties. Compounds with similar structures have been explored for various applications, including as potential pharmaceutical agents due to their interactions with biological systems.
Synthesis Analysis
The synthesis of related compounds often involves nucleophilic substitution reactions, condensation, and modifications of existing heterocyclic frameworks. For example, the synthesis of novel piperazine-linked bis(pyrimidines) and related derivatives has been reported, highlighting the versatility of using piperazine as a linker in constructing complex heterocyclic compounds (Ahmed E. M. Mekky et al., 2021).
Molecular Structure Analysis
Molecular structure analyses of similar compounds have been conducted using X-ray crystallography, revealing intricate details about their geometries, including bond lengths, angles, and conformations. For instance, the structure of related benzimidazole derivatives has been determined, providing insights into their molecular conformations and interactions (S. Özbey et al., 1998).
Chemical Reactions and Properties
Chemical properties, including reactivity patterns and functional group transformations, are central to understanding the chemistry of these compounds. Their reactions can involve cyclization, nucleophilic substitutions, and the formation of new heterocyclic rings. Studies on related compounds have shown that modifications in the piperazine unit or other parts of the molecule can significantly affect their biological activity and chemical properties (Upender Velaparthi et al., 2010).
Future Directions
The future directions for research on this compound would depend on its properties and potential applications. Given the presence of an imidazo[1,2-a]pyridin-2-yl group, which is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry , it’s possible that this compound could be of interest in the development of new pharmaceuticals.
properties
IUPAC Name |
5-methyl-4-(5-methylimidazo[1,2-a]pyridine-2-carbonyl)-1-(4-methylphenyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-14-7-9-17(10-8-14)25-11-16(3)24(13-20(25)26)21(27)18-12-23-15(2)5-4-6-19(23)22-18/h4-10,12,16H,11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXZIVXLIJZEMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)C2=CN3C(=CC=CC3=N2)C)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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